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An In-depth Technical Guide on the Discovery and Development of 6-(tert-Butylsulfonyl)-N-(5-

fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583)

This technical guide provides a comprehensive overview of the discovery, preclinical

development, and pharmacological characterization of GSK583, a highly potent and selective

inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). Developed by GlaxoSmithKline,

GSK583 emerged from a focused effort to identify novel therapeutic agents for inflammatory

diseases by targeting the NOD-like receptor (NLR) signaling pathway. While GSK583
demonstrated significant promise as a preclinical tool, its development was ultimately halted

due to off-target liabilities, precluding its advancement into clinical trials. This document details

the scientific journey of GSK583, from its initial identification to the elucidation of its mechanism

of action and the challenges that prevented its clinical progression.

Introduction: The Rationale for Targeting RIPK2
Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling partner for the intracellular

pattern recognition receptors NOD1 and NOD2.[1] Upon recognition of bacterial

peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, initiating downstream signaling

cascades that lead to the production of pro-inflammatory cytokines.[2] Dysregulation of this

pathway has been implicated in the pathogenesis of various inflammatory and autoimmune

diseases, including Crohn's disease and ulcerative colitis.[3][4] Consequently, the development

of small molecule inhibitors of RIPK2 kinase activity presented a promising therapeutic
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strategy. GSK583 was identified through these efforts as a potent and selective inhibitor of

RIPK2.[5]

Discovery and Optimization
GSK583 was developed through structure-activity relationship (SAR) studies aimed at

improving the potency and selectivity of initial screening hits.[6][7] The core chemical structure

of GSK583 is a 4-aminoquinoline derivative.[6] X-ray co-crystal structures of GSK583 bound to

the ATP-binding pocket of RIPK2 revealed key interactions, including a critical hydrogen bond

between the N1 of the indazole moiety and the side chain of Asp164 in the kinase domain.[6][8]

This structural understanding guided the optimization of the molecule for enhanced potency

and selectivity.

Mechanism of Action and In Vitro Potency
GSK583 is an ATP-competitive inhibitor of RIPK2 kinase activity.[9] By binding to the ATP

pocket, it prevents the autophosphorylation of RIPK2, a crucial step in the activation of

downstream signaling pathways such as NF-κB and MAPK.[1][2] This inhibition ultimately leads

to a reduction in the production of inflammatory cytokines.

The in vitro potency of GSK583 has been extensively characterized across various assays, as

summarized in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b607852?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/27109867/
https://www.benchchem.com/product/b607852?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6187414/
https://www.researchgate.net/figure/RIP2-kinase-screening-hit-1-and-the-selective-inhibitor-GSK583_fig1_327903407
https://www.benchchem.com/product/b607852?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6187414/
https://www.benchchem.com/product/b607852?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6187414/
https://www.researchgate.net/figure/X-ray-co-crystal-structure-of-RIP2-kinase-inhibitor-GSK583_fig2_327903407
https://www.benchchem.com/product/b607852?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6120666/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00575
https://synapse.patsnap.com/article/what-are-ripk2-inhibitors-and-how-do-they-work
https://www.benchchem.com/product/b607852?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Type Target/Stimulus Species IC50 Reference(s)

Cell-free Kinase

Assay
RIPK2 Human 5 nM [10][11][12]

Cell-free Kinase

Assay
RIPK2 Rat 2 nM

Cell-free Binding

Assay
RIPK3 Human 16 nM [10]

MDP-stimulated

TNFα Production

Primary Human

Monocytes
Human 8 nM [4][10]

MDP-induced

TNFα Production
Whole Blood Human 237 nM [4][11]

MDP-induced

TNFα Production
Whole Blood Rat 133 nM [11]

TNFα Production

Human Crohn's

Disease Biopsy

Explants

Human ~200 nM [10][13]

IL-6 Production

Human Crohn's

Disease Biopsy

Explants

Human ~200 nM [10][13]

TNFα Production

Human

Ulcerative Colitis

Biopsy Explants

Human ~200 nM [13]

IL-6 Production

Human

Ulcerative Colitis

Biopsy Explants

Human ~200 nM [13]

Kinase Selectivity
A critical aspect of the development of any kinase inhibitor is its selectivity profile. GSK583
demonstrated excellent selectivity for RIPK2 when screened against a large panel of kinases.
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Selectivity Data Details Reference(s)

Kinase Panel Screen

At 1 µM, GSK583 showed little

inhibition of a panel of 300

kinases.

[11]

Specific Kinases with Some

Inhibition

BRK and Aurora A showed

some level of inhibition.

Comparison to other Kinases
Highly selective over p38α and

VEGFR2.
[11]

Cellular Activity and Signaling Pathway Inhibition
GSK583 effectively blocks NOD1 and NOD2-mediated signaling in cellular assays. Treatment

with GSK583 leads to a dose-dependent inhibition of pro-inflammatory cytokine production

upon stimulation with NOD1/2 agonists.[10] Notably, at a concentration of 1 µM, GSK583
demonstrated complete inhibition of NOD1 and NOD2 signaling, while showing little to no effect

on signaling downstream of Toll-like receptors (TLR2, TLR4, TLR7) or cytokine receptors (IL-

1R, TNFR).[10] This highlights the specific role of GSK583 in targeting the RIPK2-dependent

pathway.
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Caption: GSK583 inhibits the NOD2-RIPK2 signaling pathway.
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Experimental Protocols
In Vitro Kinase Assay (Fluorescence Polarization)
A fluorescence polarization (FP) based binding assay was utilized to determine the IC50 of

GSK583 against RIPK2.[10] The assay buffer consisted of 50 mM HEPES (pH 7.5), 150 mM

NaCl, 10 mM MgCl₂, 1 mM DTT, and 1 mM CHAPS.[11] A fluorescently labeled ligand

competitive with the inhibitor was used at a concentration of 5 nM.[11] Test compounds were

serially diluted in 100% DMSO and 100 nL was dispensed into multiwell plates. 5 µL of RIPK2

enzyme solution was added and incubated for 10 minutes at room temperature before the

addition of the fluorescent ligand.[11] The fluorescence polarization was then measured to

determine the extent of inhibitor binding.

Cellular Assay for Cytokine Production
To assess the cellular activity of GSK583, primary human monocytes were pre-treated with the

inhibitor for 30 minutes.[10] The cells were then stimulated for 6 hours with ligands for various

pattern recognition receptors, including muramyl dipeptide (MDP) for NOD2.[10] The release of

pro-inflammatory cytokines, such as TNFα and IL-8, into the cell culture supernatant was

measured by immunoassay.[10] The percentage of inhibition and IC50 values were calculated

based on the reduction in cytokine levels compared to vehicle-treated controls.[10]
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Caption: Workflow for in vitro and cellular assays of GSK583.

Pharmacokinetics
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Pharmacokinetic (PK) studies in rodents indicated that GSK583 had low clearance, moderate

volumes of distribution, and moderate oral bioavailability.[10][13] While these properties were

sufficient for its use as a preclinical tool in acute inflammation models, they were considered

suboptimal for progression as a clinical drug candidate.[6][10]

PK Parameter Rat Mouse Reference(s)

Clearance Low Low [10][13]

Volume of Distribution Moderate Moderate [10][13]

Oral Bioavailability Moderate (39%) Moderate [10][13]

Limitations and Discontinuation of Development
Despite its high potency and selectivity for RIPK2, the development of GSK583 was terminated

due to a combination of limiting factors.[6] The primary reasons for its discontinuation were:

hERG Ion Channel Activity: GSK583 exhibited potent interaction with the hERG (human

Ether-a-go-go-Related Gene) potassium ion channel.[4][6][13] Inhibition of the hERG

channel is a significant safety concern in drug development as it can lead to QT interval

prolongation and potentially fatal cardiac arrhythmias.

CYP3A4 Inhibition: The compound also showed inhibitory activity against Cytochrome P450

3A4 (CYP3A4), a key enzyme involved in the metabolism of a large number of drugs.[10]

This presented a risk for drug-drug interactions.

Suboptimal Pharmacokinetics and In Vivo Efficacy: The pharmacokinetic profile and in vivo

efficacy in certain inflammation models were not considered optimal for a clinical candidate.

[6]
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Caption: Decision pathway for the discontinuation of GSK583 development.

Conclusion: A Valuable Preclinical Tool
Although GSK583 did not advance to clinical trials, its discovery and characterization have

been instrumental in validating RIPK2 as a therapeutic target for inflammatory diseases.[5] It

has served as a valuable tool compound for elucidating the role of RIPK2 in NOD1 and NOD2-

mediated disease pathogenesis in a variety of in vitro, in vivo, and ex vivo experiments.[5] The

knowledge gained from the GSK583 program, including the challenges related to off-target

effects, has informed the development of next-generation RIPK2 inhibitors with improved safety

profiles.[1][6] The journey of GSK583 underscores the complexities of drug development and

the importance of a multifaceted approach that considers not only potency and selectivity but

also a comprehensive safety and pharmacokinetic profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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